3-(5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Description
3-(5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid (CAS: 832135-73-6 ) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 7, a phenyl group at position 3, and a propanoic acid side chain at position 6. The pyrazolo[1,5-a]pyrimidine scaffold is known for its pharmacological relevance, particularly in antimicrobial and anti-inflammatory applications .
Properties
IUPAC Name |
3-(5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-14(8-9-16(21)22)12(2)20-17(19-11)15(10-18-20)13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCPUFDVDCJDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C=NN12)C3=CC=CC=C3)C)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Aminopyrazoles with β-Dicarbonyl Compounds
The pyrazolo[1,5-a]pyrimidine core is commonly synthesized via cyclocondensation of 3-amino-5-methylpyrazole with β-dicarbonyl reagents. For example, diethyl malonate reacts with 3-amino-5-methylpyrazole in the presence of sodium ethanolate to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) in 89% yield. Subsequent chlorination with phosphorus oxychloride (POCl₃) provides 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ), a versatile intermediate for further functionalization.
Optimized Conditions for Ring Formation
Recent studies highlight the role of acidic conditions in enhancing cyclocondensation efficiency. A protocol using ethyl acetoacetate and N-amino-2-imino-pyridine derivatives under acetic acid (6 equiv) and oxygen atmosphere achieved 94% yield for pyrazolo[1,5-a]pyrimidine formation. The optimized conditions are summarized below:
| Entry | Acid (Equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (2) | Air | 34 |
| 2 | HOAc (4) | Air | 52 |
| 3 | HOAc (6) | Air | 74 |
| 4 | HOAc (6) | O₂ | 94 |
Table 1: Optimization of cyclocondensation conditions for pyrazolo[1,5-a]pyrimidine synthesis.
Functionalization at Position 6: Introducing the Propanoic Acid Side Chain
Nucleophilic Substitution with Propanoic Acid Derivatives
The chlorinated intermediate 2 undergoes nucleophilic substitution at position 7 with morpholine to yield 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (3 ). However, introducing the propanoic acid group requires selective substitution at position 6. A two-step approach involving:
Suzuki Coupling for Direct Installation
An alternative route employs Suzuki-Miyaura coupling to introduce a preformed propanoic acid-bearing boronic ester. For example, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) reacts with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid under palladium catalysis, achieving 78% yield. This method offers superior regioselectivity but requires stringent anhydrous conditions.
Regioselectivity Challenges and Solutions
Regioselective functionalization of pyrazolo[1,5-a]pyrimidines is complicated by the electronic similarity of positions 5 and 7. Computational studies suggest that chlorination at position 7 is favored due to lower activation energy. Experimental data corroborate this: chlorination of 1 with POCl₃ selectively substitutes position 7, leaving position 5 available for subsequent modification.
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Characterization by ¹H/¹³C NMR confirms substitution patterns:
Chemical Reactions Analysis
3-(5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
- Anticancer Activity :
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of 3-(5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid is critical for optimizing its biological efficacy:
| Substituent | Effect on Activity |
|---|---|
| Dimethyl groups | Enhance binding affinity |
| Phenyl group | Modulates lipophilicity |
| Propanoic acid | Contributes to solubility and bioactivity |
Studies have shown that variations in the substituents can lead to significant changes in potency and selectivity towards biological targets .
Case Studies and Research Findings
- Synthesis and Evaluation :
- In Vivo Studies :
- Pharmacokinetics :
Mechanism of Action
The mechanism of action of 3-(5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocycle Core Modifications
Pyrazolo[1,5-a]pyrimidine vs. Triazolo[1,5-a]pyrimidine
- 3-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid (CAS: 842955-63-9 ): Replacing the pyrazole ring with a triazole ring introduces an additional nitrogen atom, which enhances hydrogen-bonding capacity and may improve binding to biological targets. However, this modification reduces lipophilicity (cLogP ~1.2 vs.
Dihydro and Oxo Derivatives
- The dihydro structure may also limit aromatic interactions in target binding .
Substituent Variations
Methyl and Phenyl Group Positioning
- The 7-oxo group introduces a hydrogen-bond acceptor, which may improve affinity for enzymes like cyclooxygenase (COX) .
Trifluoromethyl Substitution
- 3-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid (CAS: 885525-04-2 ): The electron-withdrawing trifluoromethyl group enhances metabolic stability and bioavailability. This substitution is associated with improved pharmacokinetic profiles in antiviral agents .
Physicochemical Properties
Biological Activity
3-(5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its unique structure positions it as a potential candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 323.39 g/mol. Its structure features a fused pyrazolo-pyrimidine core that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 323.39 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. Notably, it has shown significant inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By targeting these kinases, the compound can induce apoptosis in cancer cells and potentially halt tumor growth.
Key Mechanisms:
- Enzyme Inhibition : Inhibits CDKs leading to cell cycle arrest.
- Apoptosis Induction : Triggers programmed cell death in malignant cells.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent. For instance:
- Study A : In vitro assays revealed that the compound inhibited proliferation in multiple cancer cell lines with IC50 values ranging from 10 to 30 µM.
- Study B : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups.
Anti-inflammatory Properties
The compound also displays anti-inflammatory effects:
- Study C : It was shown to reduce pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.
Case Studies
-
Case Study on Cancer Cell Lines :
- Objective : To assess the anticancer efficacy of the compound.
- Methodology : Various cancer cell lines (e.g., A549 lung cancer cells) were treated with different concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 20 µM.
-
Case Study on Inflammation :
- Objective : Evaluate the anti-inflammatory effects.
- Methodology : Macrophages were pre-treated with the compound before LPS stimulation.
- Results : A notable decrease in TNF-alpha and IL-6 levels was recorded.
Comparative Analysis with Similar Compounds
This section compares this compound with related pyrazolo[1,5-a]pyrimidine derivatives.
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 20 | CDK inhibition |
| 3-(5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid | 25 | CDK inhibition |
| 3-(4-Methoxyphenyl)-pyrazolo[1,5-a]pyrimidine | 30 | Apoptosis induction |
Q & A
Q. What are the common synthetic routes for 3-(5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid, and what experimental conditions are critical for yield optimization?
The synthesis typically involves multi-step organic reactions starting with pyrazolo[1,5-a]pyrimidine precursors. Key steps include:
- Cyclocondensation : Reacting substituted pyrazole derivatives with β-keto esters under acidic conditions (e.g., acetic acid) to form the pyrazolo-pyrimidine core .
- Propanoic Acid Introduction : Alkylation or nucleophilic substitution at the 6-position of the heterocycle, followed by hydrolysis to yield the carboxylic acid moiety .
Critical conditions include temperature control (70–100°C for cyclocondensation) and solvent selection (polar aprotic solvents like DMF for alkylation). Yield optimization requires precise stoichiometric ratios of reagents and inert atmospheres to prevent side reactions .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the pyrazolo-pyrimidine core (e.g., methyl groups at C5/C7 and phenyl at C3) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (MW 351.38 g/mol) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations improve synthetic route design for this compound?
Quantum mechanical calculations (e.g., density functional theory, DFT) predict reaction pathways, transition states, and regioselectivity. For example:
- Reaction Pathway Optimization : ICReDD’s hybrid computational-experimental approach identifies energy-minimized pathways for pyrazolo-pyrimidine formation, reducing trial-and-error experimentation .
- Solvent Effects : COSMO-RS simulations guide solvent selection by modeling solvation energies, critical for hydrolysis steps .
Q. What strategies resolve contradictions in reported biological activities of pyrazolo-pyrimidine derivatives?
Contradictions often arise from:
- Assay Variability : Standardize cell-based assays (e.g., enzyme inhibition IC50 values) using positive controls (e.g., staurosporine for kinase assays) .
- Structural Analogues : Compare substituent effects (e.g., methyl vs. phenyl groups) on target binding. For example, 2-(4-fluorophenyl) analogues () show enhanced receptor affinity due to halogen interactions .
- Data Normalization : Apply statistical tools (e.g., ANOVA) to account for batch-to-batch variability in compound purity .
Q. How can kinetic and mechanistic studies elucidate the compound’s interaction with enzymatic targets?
- Stopped-Flow Kinetics : Measure binding rates (kon/koff) to enzymes like cyclooxygenase-2 (COX-2), a common target for pyrazolo-pyrimidines .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to differentiate competitive vs. allosteric inhibition .
- Molecular Dynamics (MD) Simulations : Model ligand-enzyme interactions at atomic resolution, identifying key residues (e.g., Arg120 in COX-2) for mutagenesis validation .
Q. What methodologies address discrepancies in solubility and stability data across studies?
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via HPLC-MS .
- Solubility Profiling : Use shake-flask methods with biorelevant media (e.g., FaSSIF/FeSSIF) to simulate physiological conditions .
- Crystallography : Compare polymorphic forms (e.g., anhydrous vs. hydrate) impacting solubility .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s pKa and partition coefficient (logP)?
- pKa Variability : Use potentiometric titration with a Sirius T3 instrument to measure ionization states. Conflicting values may arise from solvent polarity (e.g., aqueous vs. DMSO) .
- logP Discrepancies : Apply shake-flask vs. chromatographic (e.g., HPLC-logP) methods. For example, reports predicted logP = 2.1, but experimental validation is critical .
Q. What experimental controls are essential when comparing biological activity data with structural analogues?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
